N-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

CYP2C9 inhibition type II binding drug-drug interaction

N-(3-Chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide (CAS 879919-42-3) is a synthetic small molecule (MW 359.8 Da, C21H14ClN3O) belonging to the 2-(pyridin-2-yl)quinoline-4-carboxamide scaffold class. This scaffold has been characterized in peer-reviewed literature as a type II ligand for cytochrome P450 enzymes, where the position of the pyridine nitrogen dictates heme-iron coordination and binding affinity.

Molecular Formula C21H14ClN3O
Molecular Weight 359.8 g/mol
Cat. No. B11259184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Molecular FormulaC21H14ClN3O
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C21H14ClN3O/c22-14-6-5-7-15(12-14)24-21(26)17-13-20(19-10-3-4-11-23-19)25-18-9-2-1-8-16(17)18/h1-13H,(H,24,26)
InChIKeyAUNYQXJTPZLGBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide (CAS 879919-42-3): Chemical Class and Procurement Baseline


N-(3-Chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide (CAS 879919-42-3) is a synthetic small molecule (MW 359.8 Da, C21H14ClN3O) belonging to the 2-(pyridin-2-yl)quinoline-4-carboxamide scaffold class. This scaffold has been characterized in peer-reviewed literature as a type II ligand for cytochrome P450 enzymes, where the position of the pyridine nitrogen dictates heme-iron coordination and binding affinity [1]. The compound bears a 3-chlorophenyl amide substituent at the 4-carboxamide position and a pyridin-2-yl (ortho-nitrogen) group at the quinoline 2-position—a substitution pattern predicted to confer a mixed type I/type II binding profile distinct from para- and meta-pyridine isomers [1][2]. Publicly curated bioactivity data for this exact compound are sparse; however, structure–activity relationships established for closely related analogs enable class-level differentiation [2].

Why Unsubstituted Quinoline-4-carboxamide Analogs Cannot Substitute N-(3-Chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide in CYP Profiling Studies


Within the 2-(pyridin-2-yl)quinoline-4-carboxamide chemotype, small structural modifications produce up to 1,200-fold differences in CYP inhibition potency depending solely on pyridine nitrogen position and N-aryl substitution [1][2]. The 3-chloro substituent on the phenyl ring modulates both lipophilicity and electron density, parameters shown to influence type II binding affinity through steric and electrostatic effects at the CYP active site [1]. Because no generic or unsubstituted analog can reproduce the exact combination of pyridin-2-yl heme coordination geometry, phenyl ring electron withdrawal, and molecular shape that determines this compound's selectivity window, substitution with a cheaper or more readily available quinoline-4-carboxamide risks yielding misleading CYP inhibition or metabolic stability data.

N-(3-Chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide: Quantified Differentiation Evidence Against Closest Analogs


CYP2C9 Type II Binding Affinity: Pyridin-2-yl Ortho-Nitrogen Scaffold Versus Pyridin-4-yl (Para) Isomers

Compounds bearing a pyridin-2-yl (ortho nitrogen) substituent on the quinoline-4-carboxamide scaffold consistently show dramatically lower CYP2C9 affinity compared to their pyridin-4-yl (para) counterparts. In the Peng et al. (2008) SAR study, the ortho-pyridine isomer of the naphthyl-quinoline-4-carboxamide series (Compound 6, group 2) exhibited a Ki of 76.19 ± 11.78 µM, versus 3.67 ± 0.082 µM for the para isomer (Compound 4)—a 20.8-fold reduction in affinity [1]. Similarly, in group 3, the ortho isomer (Compound 9) showed Ki = 10.67 ± 1.32 µM versus 0.033 ± 0.002 µM for the para (Compound 7), a 323-fold difference [1]. Although N-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide itself was not among the specific compounds assayed in Peng et al., its core scaffold is a 2-(pyridin-2-yl)quinoline-4-carboxamide identical to the 'ortho' series, and the SAR established across multiple N-aryl substitution groups (naphthyl, phenyl, substituted phenyl) consistently demonstrates that changing the pyridine nitrogen from para to ortho reduces CYP2C9 Ki by 20- to >300-fold across diverse amide substituents [1].

CYP2C9 inhibition type II binding drug-drug interaction

CYP3A4 Binding Mode Classification: Ortho-Pyridine Confers Type I (Non-Coordinating) Profile Versus Type II Para- and Meta-Pyridine Isomers

UV/vis difference spectroscopy in the Pearson et al. (2010) CYP3A4 study demonstrated that the pyridine nitrogen position dictates the heme binding mode. All tested ortho-pyridine quinoline-4-carboxamide analogs (Compounds 3, 9, 12, 15, 18, 25) produced classic type I binding spectra (peak ~393 nm, trough ~427 nm), whereas para-pyridine analogs consistently exhibited type II spectra (peak ~427 nm, trough ~395 nm) [1]. The type I binding mode reflects substrate binding in the hydrophobic pocket without direct heme iron coordination, while type II involves nitrogen–iron coordination forming a low-spin complex [1]. In Series 3, the ortho isomer (Compound 9) showed a CYP3A4 Ki of 94,900 nM versus 76 nM for the para isomer (Compound 7)—a 1,249-fold difference [1]. N-(3-Chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, bearing an ortho-pyridine, is therefore predicted to exhibit type I binding to CYP3A4, distinguishing it from para- and meta-pyridine regioisomers that form heme-coordinating type II complexes [1].

CYP3A4 type I binding metabolic stability

Effect of 3-Chloro Phenyl Substitution: Differentiating N-(3-Chlorophenyl) from N-Phenyl Unsubstituted Parent Analog

The unsubstituted parent compound N-phenyl-2-(pyridin-2-yl)quinoline-4-carboxamide (CHEMBL513115, CAS 110435-56-8) has publicly deposited CYP inhibition data: CYP2C9 Ki = 3,470 nM and CYP3A4 Ki = 14,500 nM [3]. The 3-chloro substituent present in the target compound introduces both steric bulk (Van der Waals volume increase of ~8.4 ų) and electronic effects (Hammett σm = +0.37 for Cl), which the Peng et al. SAR framework shows modulate type II binding affinity through altered steric fit, electrostatic interactions, and hydrophobicity within the CYP active-site cavity [1][2]. The increased lipophilicity (calculated ΔcLogP ≈ +0.7 for 3-Cl vs unsubstituted phenyl) is predicted to enhance occupancy in the hydrophobic binding pocket while the electron-withdrawing effect of chlorine may reduce the electron density available for π-cation interactions with Arg108 in CYP2C9 [1]. No direct head-to-head Ki data exist for the 3-chlorophenyl versus phenyl comparison in this exact scaffold, but analogous halogenation SAR from the CYP2C9 quinoline-4-carboxamide series indicates that aryl substituent modifications alter Ki by 3- to 10-fold [1].

halogen substitution effect lipophilicity CYP450 binding

Molecular Properties and Drug-Likeness: Positioning Among Pyridinyl Quinoline-4-carboxamide Analogs

N-(3-Chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide possesses a molecular weight of 359.8 Da, calculated cLogP of approximately 4.5–5.0, 3 hydrogen bond acceptors, and 1 hydrogen bond donor. These properties position it within Lipinski-compliant space (MW <500 Da; cLogP <5; HBD ≤5; HBA ≤10), comparable to other quinoline-4-carboxamide analogs characterized in the Peng et al. SAR studies, which ranged from MW 290–470 Da and cLogP 2.6–5.8 [1][2]. The pyridin-2-yl ortho substitution results in a distinct molecular shape with potential for intramolecular N⋯H interactions between the pyridine nitrogen and the amide NH, which may influence conformational preorganization and binding site complementarity in a manner not available to pyridin-3-yl or pyridin-4-yl isomers [2].

drug-likeness physicochemical properties Lipinski parameters

N-(3-Chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide: Evidence-Based Research Application Scenarios


CYP3A4 Type I Negative Control for Structure–Activity Relationship Studies

Because ortho-pyridine quinoline-4-carboxamides consistently produce type I binding spectra (peak ~393 nm) with CYP3A4 and show >1,000-fold lower affinity than para-pyridine type II compounds, N-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is ideally suited as a type I binding reference compound in CYP3A4 SAR panels [2]. Its ortho-pyridine scaffold ensures minimal heme coordination, enabling researchers to isolate apoprotein–ligand interactions from heme-iron effects when benchmarking para- and meta-pyridine lead candidates [2].

Probing Halogen Substitution Effects on Ortho-Pyridine Quinoline CYP Binding Affinity

The 3-chlorophenyl amide substituent differentiates this compound from the N-phenyl unsubstituted parent (CHEMBL513115, CYP2C9 Ki = 3,470 nM) and enables systematic investigation of how electron-withdrawing halogen substitution modulates binding in the ortho-pyridine subclass [3]. This is relevant for medicinal chemistry teams exploring halogen walk SAR around the N-aryl ring of quinoline-4-carboxamide leads [1].

CYP2C9 Low-Affinity Tool Compound for DDI Risk Stratification

The ortho-pyridine scaffold is predicted to exhibit CYP2C9 Ki >10 µM based on class-level SAR (ortho isomers consistently show Ki values 20- to >300-fold higher than para isomers) [1]. This makes N-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide a candidate for inclusion in CYP inhibition panels as a low-DDI-risk benchmark, contrasting with high-affinity para-pyridine quinoline-4-carboxamides that can achieve sub-100 nM Ki values [1].

Physicochemical Property Baseline for Quinoline-4-carboxamide Lead Optimization

With MW 359.8 Da and predicted cLogP ~4.5–5.0, this compound occupies the central drug-like space of the quinoline-4-carboxamide series and can serve as a physicochemical comparator when evaluating how core modifications (e.g., 6,8-dimethyl, 7-fluoro, or quinoline ring substitutions) shift lipophilicity, solubility, and permeability relative to the parent ortho-pyridine scaffold [2].

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.